N-phenyl-4-(phenylcarbonothioyl)-1-piperazinecarbothioamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as condensation reactions, substitution reactions, or others .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and others can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve observing changes in color, temperature, formation of precipitates, or gas production .Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds related to 4-(benzenecarbonothioyl)-N-phenylpiperazine-1-carbothioamide involves various chemical reactions yielding derivatives with potential pharmacological activities. For instance, the synthesis of adamantane-isothiourea hybrid derivatives, including 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates, through reactions involving benzyl or substituted benzyl bromides, demonstrated in vitro antimicrobial activity and in vivo hypoglycemic activities (Al-Wahaibi et al., 2017).
Pharmacological Activity
The pharmacological exploration of related compounds includes assessing their anti-inflammatory, analgesic, antimicrobial, and antifungal activities. For example, novel pyrazole derivatives have been synthesized and shown potent anti-inflammatory activity along with minimal ulcerogenic effects and lipid peroxidation compared to standard drugs like ibuprofen and flurbiprofen. These compounds also demonstrated moderate antimicrobial activity against tested bacterial and fungal strains (Hussain & Kaushik, 2015).
Molecular Docking Studies
Molecular docking studies have provided insights into the anticancer potential of benzene sulfonamide derivatives, showing potent effects against MCF-7 breast carcinoma cell lines. This underscores the importance of computational approaches in predicting the biological activity of synthesized compounds and guiding the design of new therapeutics (Mohamed et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(benzenecarbonothioyl)-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S2/c22-17(15-7-3-1-4-8-15)20-11-13-21(14-12-20)18(23)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYYGIFBRPKXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.